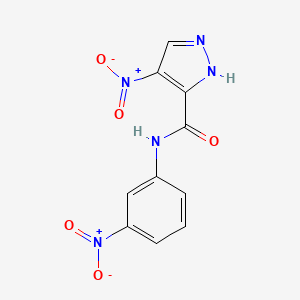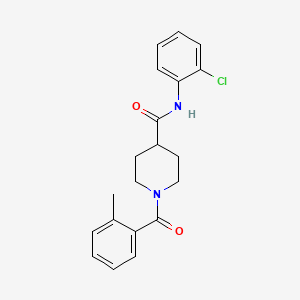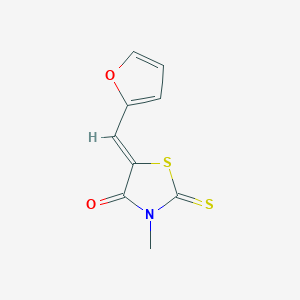![molecular formula C18H23NO5S B4623469 6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)
6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
説明
This compound belongs to a class of chemicals characterized by complex structures involving cyclohexene rings and functional groups such as carboxylic acid, methoxycarbonyl, and amino carbonyl. These structures have been explored for their diverse chemical reactivities and potential applications in synthesis and materials science.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. A relevant example is the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to synthesize stereochemically enriched carboxylic acids, showcasing advanced techniques in achieving desired stereochemistry and functional group incorporation (Goswami & Kissick, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this category often features a cyclohexene core modified with various substituents that impact the molecule's physical and chemical properties. Crystallographic studies can reveal the geometrical configuration, confirming the presence of specific functional groups and their spatial arrangement (Xie, Meyers, & Robinson, 2004).
Chemical Reactions and Properties
Compounds with cyclohexene and thienyl segments exhibit a rich array of chemical reactivities, including cycloaddition reactions, which are foundational in constructing complex cyclic structures. For instance, the Hantzsch synthesis demonstrates the utility of cycloadditions in forming densely substituted cyclic frameworks, revealing insights into the reactivities of similar compounds (Filipan-Litvić et al., 2007).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are closely linked to their molecular architecture. Techniques like X-ray crystallography provide detailed information about the molecule's conformation and packing in the solid state, which are critical for understanding material properties and designing new materials (Silaichev et al., 2011).
科学的研究の応用
Enzymatic Synthesis and Chiral Centers
Research on chiral synthons, like the one derived from cyclohexene skeletons, has shown significant potential in creating enantiomerically pure compounds. A study demonstrated the use of pig liver esterase to produce chiral monoesters, which are crucial intermediates for synthesizing biologically interesting compounds, including aminocyclitol and carbapenem antibiotics (Kobayashi, Kamiyama, & Ohno, 1990).
Organometallic Complexes for Functionalized Ligands
Functionalized tripodal phosphine ligands can be synthesized through organometallic approaches, involving methoxycarbonyl groups as protective or intermediary functional groups. One study explored the treatment of Mo(CO)6 with specific ligands to yield complexes that can undergo various transformations, highlighting the versatility of methoxycarbonyl in synthesizing complex ligands (Stößel, Mayer, Maichle‐Mössmer, Fawzi, & Steimann, 1996).
Conformational Studies
The structural and conformational analyses of compounds containing cyclohexanone skeletons, such as those related to aspartic acid analogues, offer insights into the design of compounds with specific biological activities. These studies help in understanding the spatial arrangement of molecules and their potential interactions with biological targets (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).
Copolymerization Applications
Cyclohexene oxide and carbon dioxide copolymerization, catalyzed by chromium complexes, demonstrates the application of cyclohexene derivatives in polymer science. This research indicates the potential of using such compounds in developing environmentally friendly polycarbonate materials (Devaine-Pressing, Dawe, & Kozak, 2015).
Synthetic Methodologies
The compound's components suggest potential applications in synthetic chemistry, including the synthesis of cyclohexadiene derivatives and the exploration of novel synthetic pathways. Such methodologies are foundational in developing new drugs and materials (Howard, Stephenson, & Taylor, 1988).
特性
IUPAC Name |
6-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-8-6-12(13(17(21)22)7-9(8)2)15(20)19-16-14(18(23)24-5)10(3)11(4)25-16/h12-13H,6-7H2,1-5H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGFBZZIRDBJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)
![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)


![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)



![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)